molecular formula C11H11FO3 B160393 Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate CAS No. 1999-00-4

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

Cat. No. B160393
CAS RN: 1999-00-4
M. Wt: 210.2 g/mol
InChI Key: SJUXLKYJKQBZLM-UHFFFAOYSA-N
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Patent
US04613610

Procedure details

57.92 g. (1.448 moles) of 60% sodium hydride/mineral oil is washed twice with pentane, the pentane is decanted, the sodium hydride is dried in a stream of nitrogen, 171 g. (1.448 moles) of diethyl carbonate is added neat at 20°-25° C., and the dropwise addition of a solution of 100 g. (0.724 mole) of 4-fluoroacetophenone in 100 ml of dry diethyl ether is commenced, the reaction mixture being stirred at 20°-25° C. under nitrogen throughout. After about 10% of the diethyl ether solution is added, 10 drops of ethanol is added (gas evolution commences immediately), and the balance of the solution is added dropwise over a period 1 hour at a rate such that the reaction mixture refluxes, the reaction mixture being stirred under nitrogen throughout. 1 kg. of dry diethyl ether is added to facilitate stirring, and the reaction mixture is refluxed under nitrogen for 3 hours and cooled to 0° C., water is carefully added (to destroy the excess sodium hydride) until all solids dissolve (the addition being exothermic), the diethyl ether phase is separated, the aqueous phase is acidified to pH 1 with concentrated hydrochloric acid and extracted twice with diethyl ether, and the three diethyl ether phases are combined, washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered and evaporated at reduced pressure to obtain an orange oil. The orange oil is fractionally distilled at about 1 mm. Hg. to obtain the product as a colorless liquid (117.8 g. (77%)). B.p. 117°-125° C.λ1 mm. Hg.
Quantity
1.448 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.448 mol
Type
reactant
Reaction Step Two
Quantity
0.724 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
77%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:10])([O:7][CH2:8][CH3:9])OCC.[CH3:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1)=[O:13].O>CCCCC.C(OCC)C.C(O)C>[F:20][C:17]1[CH:18]=[CH:19][C:14]([C:12](=[O:13])[CH2:11][C:3]([O:7][CH2:8][CH3:9])=[O:10])=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.448 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
1.448 mol
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Three
Name
Quantity
0.724 mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture being stirred at 20°-25° C. under nitrogen throughout
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pentane is decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the sodium hydride is dried in a stream of nitrogen, 171 g
ADDITION
Type
ADDITION
Details
the dropwise addition of a solution of 100 g
ADDITION
Type
ADDITION
Details
is added dropwise over a period 1 hour at a rate such that the reaction mixture
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture being stirred under nitrogen throughout
STIRRING
Type
STIRRING
Details
to facilitate stirring
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed under nitrogen for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to destroy the excess sodium hydride) until all solids
DISSOLUTION
Type
DISSOLUTION
Details
dissolve (
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
is separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an orange oil
DISTILLATION
Type
DISTILLATION
Details
The orange oil is fractionally distilled at about 1 mm. Hg

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 117.8 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.